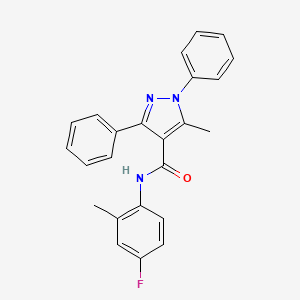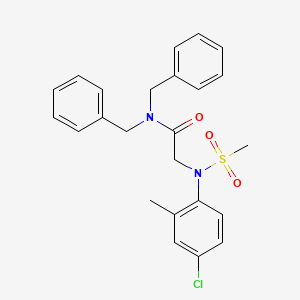![molecular formula C12H13ClN2O3S2 B5966220 3-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole](/img/structure/B5966220.png)
3-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrrolidine ring, a thiophene ring, and an oxazole ring, making it a versatile scaffold for the development of novel biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole typically involves multiple steps, starting with the preparation of the individual ring systems. The thiophene ring is chlorinated to introduce the chlorine atom at the 5-position. The pyrrolidine ring is then sulfonylated with the chlorothiophene derivative. Finally, the oxazole ring is constructed and attached to the pyrrolidine ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity.
Applications De Recherche Scientifique
3-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 3-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrol
Propriétés
IUPAC Name |
3-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S2/c1-8-7-9(14-18-8)10-3-2-6-15(10)20(16,17)12-5-4-11(13)19-12/h4-5,7,10H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYOZCLMXUERHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)isonicotinamide](/img/structure/B5966142.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5966150.png)
![2-(2-phenylethyl)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5966152.png)
![2-(4-phenylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4-ol](/img/structure/B5966164.png)
![1-(4-chlorophenyl)-N-[[1-(3-pyrazol-1-ylpropanoyl)piperidin-3-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B5966173.png)
![5-(2-fluorophenyl)-N-[2-(4-propan-2-yloxyphenyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5966174.png)
![(3-fluorobenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B5966178.png)
![4-[2-(3-methoxybenzyl)-4-morpholinyl]-4-oxo-1-phenyl-1-butanone](/img/structure/B5966184.png)
![7-(2,3-difluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5966187.png)

![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5966196.png)
![3-[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5966203.png)

![1-{[({[(3,4-DICHLOROPHENOXY)SULFONYL]AMINO}CARBONYL)OXY]METHYL}OCTAHYDRO-2H-QUINOLIZINE](/img/structure/B5966229.png)
